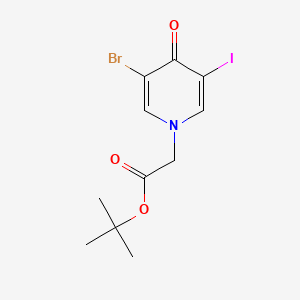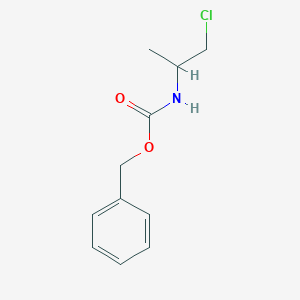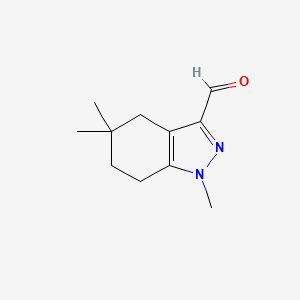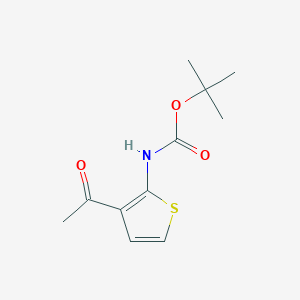![molecular formula C10H13NO5 B13502289 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO5 It is a derivative of furan, a heterocyclic organic compound, and contains both a tert-butoxycarbamoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid typically involves the introduction of the tert-butoxycarbamoyl group to a furan derivative. One common method involves the reaction of furan-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group may produce the corresponding alcohol.
Applications De Recherche Scientifique
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid depends on its specific application. In chemical reactions, the tert-butoxycarbamoyl group can act as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxylic acid: Lacks the tert-butoxycarbamoyl group, making it less versatile in certain synthetic applications.
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Contains a tert-butyl group instead of a tert-butoxycarbamoyl group, leading to different reactivity and applications.
Uniqueness
5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbamoyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbamoyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-11-8(12)7-4-6(5-15-7)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Clé InChI |
IPLKXPHUUDMRGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)ONC(=O)C1=CC(=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
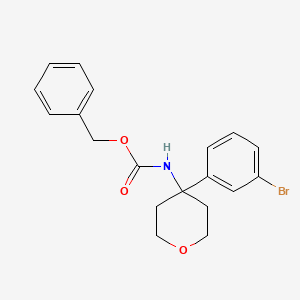

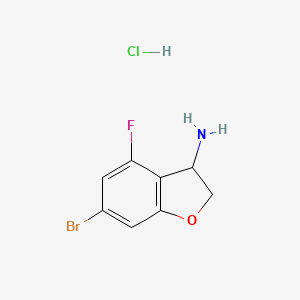
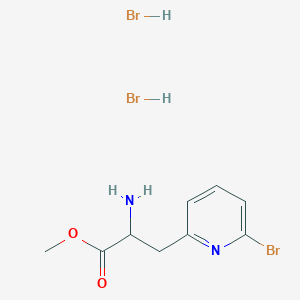
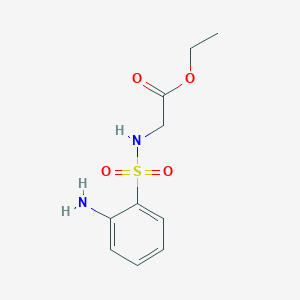
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
